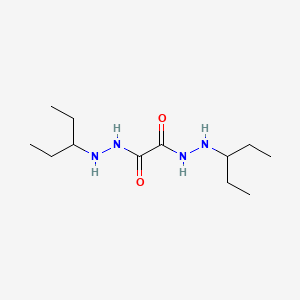

Oxalic acid, bis(2-(3-pentyl)hydrazide)

描述

Oxalic acid, bis(2-(3-pentyl)hydrazide) is a bis-hydrazide derivative where two 3-pentyl hydrazide groups are symmetrically attached to the oxalic acid backbone. These compounds are typically synthesized via condensation reactions between dicarboxylic acids (e.g., oxalic acid) and substituted hydrazides. For example, bis(2-cyanoaceto hydrazide) derivatives are synthesized using 1,3-cyclohexanedione and cyanoacetic acid hydrazide under reflux conditions . Such compounds serve as precursors for heterocyclic systems (e.g., azoles, azines) with biological relevance .

属性

CAS 编号 |

96874-51-0 |

|---|---|

分子式 |

C12H26N4O2 |

分子量 |

258.36 g/mol |

IUPAC 名称 |

1-N',2-N'-di(pentan-3-yl)ethanedihydrazide |

InChI |

InChI=1S/C12H26N4O2/c1-5-9(6-2)13-15-11(17)12(18)16-14-10(7-3)8-4/h9-10,13-14H,5-8H2,1-4H3,(H,15,17)(H,16,18) |

InChI 键 |

BLYQHVLDAAOLES-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)NNC(=O)C(=O)NNC(CC)CC |

产品来源 |

United States |

准备方法

合成路线:: 制备该化合物的合成路线包括草酸与 2-(3-戊基)肼的反应。该反应通过酰肼基团与草酸的羰基团缩合而进行。

反应条件::反应物: 草酸、2-(3-戊基)肼

溶剂: 适当的有机溶剂(例如,乙醇、甲醇)

温度: 通常在室温或略微升高的温度下进行

步骤: 将反应物在溶剂中混合,然后让反应进行。然后分离并纯化所得产物。

工业生产方法:: 工业规模的生产方法可能涉及上述合成路线的变体,以优化效率和产量。

化学反应分析

缩合反应: 该化合物的形成涉及草酸的羰基团与酰肼基团之间的缩合反应。

还原反应: 还原反应可用于修饰化合物或合成相关衍生物。

酰肼衍生物: 用作缩合反应中的反应物。

还原剂: 用于还原反应。

主要产物:: 主要产物是 草酸双(2-(3-戊基)酰肼) 本身。

科学研究应用

该化合物在各个科学领域都有应用:

化学: 用作有机合成中的试剂。

生物学: 正在研究其潜在的生物活性。

医学: 正在研究其任何治疗效果。

工业: 可能在材料科学或催化方面有应用。

5. 作用机理

由于结构信息有限,确切的作用机制尚不清楚。需要进一步研究来阐明该化合物如何发挥其作用。

作用机制

The exact mechanism of action remains unclear due to limited structural information. Further research is needed to elucidate how this compound exerts its effects.

相似化合物的比较

Bis-Hydrazides with Aromatic Substituents

- 2,6-Pyridinedicarboxylic Acid Bis-Hydrazides :

Compounds like 2,6-bis[2-((4-carboxyphenyl)methylene)hydrazide] pyridinedicarboxylic acid (Compound L) exhibit neuroprotective activity in Drosophila models. Their planar aromatic systems facilitate π-π stacking, enhancing interactions with biological targets . - Oxalic Bis[(2-Hydroxy-1-Naphthylmethylene)Hydrazide] :

This compound inhibits malaria parasite enzymes (IC₅₀ = 6 µM) due to its chelating properties and rigid naphthyl groups, which stabilize binding to metal ions in parasitic proteases .

Key Differences :

- Bioactivity : Aromatic bis-hydrazides show neuroprotective or antiparasitic activity, whereas aliphatic derivatives (e.g., 3-pentyl) may prioritize membrane permeability over target specificity.

- Synthesis Complexity : Aromatic derivatives often require multi-step condensation with aldehydes, while aliphatic analogs like the 3-pentyl variant are synthesized directly from hydrazides .

Bis-Hydrazides with Heterocyclic Cores

- Bis(2-Cyanoaceto Hydrazide) Derivatives: These derivatives, such as those derived from 1,3-cyclohexanedione, are precursors for azoles and azines. Their cyano groups enable nucleophilic addition reactions, forming fused heterocycles with antimicrobial properties .

- Hydrazide-Thioglycolic Acid Conjugates :

Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide incorporate sulfur atoms, enhancing tuberculostatic activity through thiol-mediated interactions .

Key Differences :

- Reactivity: Cyano groups in bis(2-cyanoaceto hydrazide) enable cyclization, whereas sulfur-containing analogs rely on disulfide bonding for bioactivity .

- Thermal Stability : Aliphatic bis-hydrazides (e.g., 3-pentyl) may exhibit lower melting points compared to aromatic or heterocyclic derivatives due to reduced crystallinity .

Hydrazides with Carcinogenic and Anticancer Properties

- Formic Acid 2-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Hydrazide :

This compound induces renal and gastric tumors in rodents via nitro-furan bioactivation. Its nitro group generates reactive intermediates that alkylate DNA . - 2-(3,4-Dichloro-Benzoyl)-Benzoic Acid (4-Fluoro-Benzylidene)-Hydrazide :

Exhibits anticonvulsant activity (binding energy = -9.5 kcal/mol to JNK-3) due to halogenated aromatic systems enhancing target affinity .

Key Differences :

- Substituent Effects: Nitro groups (pro-carcinogenic) vs. halogens (anticonvulsant) highlight how electronic properties dictate biological outcomes.

- Mechanism: Carcinogens often rely on metabolic activation, whereas therapeutics like the 4-fluoro derivative directly modulate protein targets .

Data Table: Comparative Analysis of Bis-Hydrazide Derivatives

Research Findings and Contradictions

- Solubility : Oxalic hydrazide derivatives react with nitrous acid to form insoluble precipitates, whereas aromatic analogs (e.g., 2-hydroxybenzylidene) show improved aqueous solubility due to polar substituents .

- Thermal Behavior : Aliphatic bis-hydrazides decompose at lower temperatures (e.g., 58–60°C for nitrobenzoyl derivatives) compared to metal complexes (e.g., Hg(II)-hydrazide), which stabilize via coordination bonds .

常见问题

Q. What are the established synthetic routes for oxalic acid bis(2-(3-pentyl)hydrazide), and how do reaction conditions influence yield?

The synthesis typically involves hydrazinolysis of oxalic acid derivatives. A reported method for analogous oxalic acid hydrazides employs refluxing oxalic acid with substituted hydrazines in ethanol, achieving ~62% yield under optimized conditions (e.g., molar ratios, temperature, and solvent polarity). Key factors affecting yield include steric hindrance from substituents (e.g., 3-pentyl groups) and the nucleophilicity of the hydrazine precursor. Characterization via IR spectroscopy can confirm hydrazide bond formation (C=O and N–H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) .

Q. What spectroscopic and analytical methods are recommended for characterizing oxalic acid bis(2-(3-pentyl)hydrazide)?

- IR Spectroscopy : Identifies functional groups (e.g., C=O, N–H).

- ¹H/¹³C NMR : Resolves proton environments (e.g., hydrazide NH at δ 8–10 ppm) and carbon signals (e.g., carbonyl carbons at δ 160–170 ppm).

- Elemental Analysis : Validates purity and molecular formula.

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns. For example, analogous hydrazides show diagnostic MS peaks corresponding to [M+H]⁺ or [M–NH₂]⁺ fragments .

Q. How can oxalic acid bis(2-(3-pentyl)hydrazide) be applied in metal coordination studies?

This compound may act as a polydentate ligand due to its hydrazide and carbonyl groups. For structurally similar compounds (e.g., cuprizone), copper(II) coordination induces distinct colorimetric changes (broad absorption at ~600 nm), enabling applications in quantitative Cu²⁺ detection via UV-Vis spectroscopy. Stability constants (log K) for metal complexes can be determined using Job’s method .

Advanced Research Questions

Q. How can computational modeling guide the design of oxalic acid bis(2-(3-pentyl)hydrazide) derivatives as enzyme inhibitors?

Molecular docking and molecular dynamics simulations can predict binding affinities to target enzymes (e.g., proteases or oxidoreductases). For example, oxalic bis[(2-hydroxy-1-naphthylmethylene)hydrazide] was identified as a malaria protease inhibitor (IC₅₀ = 6 µM) using homology models of the enzyme active site. Focus on optimizing steric and electronic complementarity between substituents (e.g., 3-pentyl groups) and enzyme pockets .

Q. What experimental strategies resolve contradictions in reported metal coordination behavior of hydrazide derivatives?

Discrepancies in coordination geometry (e.g., square planar vs. tetrahedral Cu²⁺ complexes) can arise from pH-dependent ligand protonation or redox activity. Use X-ray absorption spectroscopy (XAS) to determine oxidation states (e.g., Cu²⁺ vs. Cu³⁺) and electron paramagnetic resonance (EPR) to probe coordination symmetry. For cuprizone, conflicting reports on Cu³⁺ stabilization highlight the need for controlled anaerobic conditions .

Q. How do substituent effects (e.g., 3-pentyl vs. cyclohexyl) modulate the biological activity of oxalic acid hydrazides?

Substituents influence lipophilicity, membrane permeability, and target interactions. Compare bioactivity data across analogs:

Q. What mechanistic insights explain the variable yields in hydrazide synthesis via hydrazinolysis?

Lower yields with oxalic acid (62%) versus maleic acid (90%) in hydrazinolysis may stem from steric constraints or intermediate stability. Isotopic labeling (e.g., ¹⁵N-NMR) can track reaction pathways, while density functional theory (DFT) calculations identify transition-state energetics. Optimize yields using phase-transfer catalysts or microwave-assisted synthesis (e.g., 90°C, 25 minutes) .

Methodological Notes

- Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., XRD for crystal structure confirmation).

- Biological Assays : Prioritize cell-free systems (e.g., enzyme inhibition) before in vivo models to isolate compound-specific effects .

- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent, stoichiometry) systematically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。